Cas no 66107-31-1 (3-Bromophenyl trifluoromethanesulfonate)

3-Bromophenyl trifluoromethanesulfonate is a versatile aryl triflate reagent commonly employed in cross-coupling reactions, such as Suzuki and Stille couplings, due to its high reactivity with palladium catalysts. The electron-withdrawing trifluoromethanesulfonate (triflate) group enhances the electrophilicity of the aryl ring, facilitating efficient bond formation. The bromo substituent offers additional functionalization potential, enabling sequential derivatization. This compound is particularly useful in pharmaceutical and materials science research, where precise aryl group incorporation is required. Its stability under anhydrous conditions ensures reliable handling, while its compatibility with a range of reaction conditions makes it a valuable synthetic intermediate.
3-Bromophenyl trifluoromethanesulfonate structure
66107-31-1 structure
商品名:3-Bromophenyl trifluoromethanesulfonate
CAS番号:66107-31-1
MF:C7H4O3F3SBr
メガワット:305.069
CID:2855456
PubChem ID:550207

3-Bromophenyl trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

    • SCHEMBL2267636
    • 3-Bromophenyl trifluoromethanesulfonate
    • 66107-31-1
    • (3-bromophenyl) trifluoromethanesulfonate
    • 3-Bromophenyltriflate
    • 3-Bromophenyl trifluoromethanesulphonate
    • 3-bromophenyl triflate
    • MDL: MFCD18379776
    • インチ: InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H
    • InChIKey: FWCGWAAVEIMOKH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)Br

計算された属性

  • せいみつぶんしりょう: 303.90166Da
  • どういたいしつりょう: 303.90166Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-Bromophenyl trifluoromethanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00NIHW-100g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
100g
$2319.00 2025-03-01
A2B Chem LLC
AK96260-25g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
25g
$654.00 2024-04-19
A2B Chem LLC
AK96260-100g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
100g
$1995.00 2024-04-19
1PlusChem
1P00NIHW-5g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
5g
$181.00 2025-03-01
A2B Chem LLC
AK96260-5g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
5g
$140.00 2024-04-19
A2B Chem LLC
AK96260-1g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
1g
$35.00 2024-04-19
1PlusChem
1P00NIHW-1g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
1g
$64.00 2025-03-01
1PlusChem
1P00NIHW-25g
3-bromophenyl trifluoromethanesulfonate
66107-31-1
25g
$778.00 2025-03-01

3-Bromophenyl trifluoromethanesulfonate 関連文献

3-Bromophenyl trifluoromethanesulfonateに関する追加情報

3-Bromophenyl Trifluoromethanesulfonate (CAS No: 66107-31-1)

3-Bromophenyl Trifluoromethanesulfonate (commonly referred to as Bromophenyl Triflate) is a highly reactive organobromine compound with the CAS registry number 66107-31-1. This compound is widely recognized in the field of organic chemistry for its role as a versatile brominating agent. The molecule consists of a bromine atom attached to a phenyl group, which is further substituted with a trifluoromethanesulfonate (-SO2CF3) group. This unique structure endows the compound with distinct chemical properties, making it invaluable in various synthetic applications.

The trifluoromethanesulfonate group is a strong electron-withdrawing substituent, which significantly enhances the electrophilic character of the bromine atom. This feature makes 3-Bromophenyl Trifluoromethanesulfonate an excellent electrophilic brominating agent. Recent studies have highlighted its utility in the synthesis of biologically active compounds, where precise control over bromination is crucial. For instance, researchers have employed this compound in the preparation of heterocyclic compounds, which are of great interest in drug discovery.

One of the most notable advancements involving 3-Bromophenyl Trifluoromethanesulfonate is its application in click chemistry. Click chemistry, a concept popularized by Nobel laureate Barry Sharpless, emphasizes the use of efficient and selective reactions to construct complex molecules. The reactivity of Bromophenyl Triflate makes it an ideal reagent for such reactions, particularly in the formation of C-C bonds. Recent research has demonstrated its effectiveness in copper-catalyzed azide-alkyne cycloadditions, a cornerstone of click chemistry.

In addition to its role in organic synthesis, 3-Bromophenyl Trifluoromethanesulfonate has found applications in materials science. The compound's ability to undergo controlled polymerization has led to its use in the development of novel polymeric materials with tailored properties. For example, studies have shown that this compound can be used as a monomer in the synthesis of functional polymers for applications ranging from drug delivery systems to sensors.

The synthesis of Bromophenyl Triflate typically involves a two-step process: bromination followed by sulfonation. Recent optimizations in this process have focused on improving yield and reducing environmental impact. Researchers have explored alternative solvents and catalysts to achieve greener syntheses. For instance, the use of ionic liquids as reaction media has been shown to significantly enhance reaction efficiency while minimizing waste.

From a safety standpoint, 3-Bromophenyl Trifluoromethanesulfonate is classified as a hazardous material due to its strong oxidizing and corrosive properties. Proper handling protocols must be followed to ensure safety in both laboratory and industrial settings. Despite these precautions, the compound's utility continues to drive its widespread use across various industries.

In conclusion, 3-Bromophenyl Trifluoromethanesulfonate (CAS No: 66107-31-1) stands as a testament to the ingenuity of modern organic chemistry. Its unique chemical properties and diverse applications make it an indispensable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to unfold, this compound will undoubtedly remain at the forefront of chemical innovation.

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